molecular formula C9H19N3O2 B047249 Tert-butyl 4-aminopiperazine-1-carboxylate CAS No. 118753-66-5

Tert-butyl 4-aminopiperazine-1-carboxylate

Cat. No. B047249
Key on ui cas rn: 118753-66-5
M. Wt: 201.27 g/mol
InChI Key: QMZFIRHRGPLKEV-UHFFFAOYSA-N
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Patent
US08796256B2

Procedure details

To the solution of 4-nitrosopiperazine-1-carboxylic acid tert-butyl ester (7.4 mmol) in THF (100 mL) was added LAH (2.5 eq.) portionwise at 0° C. The solution was warmed to rt and stirred overnight, then quenched by the dropwise addition of a saturated solution of potassium sodium tartrate. The aqueous solution was extracted several times with DCM. The organic layer was dried (Na2SO4) and concentrated at 25° C. to afford 4-aminopiperazine-1-carboxylic acid tert-butyl ester as a white solid.
Quantity
7.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([N:14]=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([NH2:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
7.4 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)N=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of a saturated solution of potassium sodium tartrate
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 25° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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